BenchChemオンラインストアへようこそ!

2-(3-Methoxyphenyl)-1,3,4-oxadiazole

antibacterial trans-translation inhibition Gram-negative

2-(3-Methoxyphenyl)-1,3,4-oxadiazole (CAS 5378-30-3, C₉H₈N₂O₂, MW 176.17) is a monosubstituted 1,3,4-oxadiazole bearing a 3-methoxyphenyl group at the 2-position. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 5378-30-3
Cat. No. B3042246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-1,3,4-oxadiazole
CAS5378-30-3
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=CO2
InChIInChI=1S/C9H8N2O2/c1-12-8-4-2-3-7(5-8)9-11-10-6-13-9/h2-6H,1H3
InChIKeyHNLLIIVZVPRWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxyphenyl)-1,3,4-oxadiazole (CAS 5378-30-3): A Monosubstituted 1,3,4-Oxadiazole Scaffold with Targeted Gram-Negative and Computational Differentiation


2-(3-Methoxyphenyl)-1,3,4-oxadiazole (CAS 5378-30-3, C₉H₈N₂O₂, MW 176.17) is a monosubstituted 1,3,4-oxadiazole bearing a 3-methoxyphenyl group at the 2-position . The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities [1]. This specific compound has been explicitly catalogued in authoritative databases as a synthetic, direct-acting antibacterial agent with a unique mechanism of action—trans-translation inhibition—and a Gram-negative spectrum of activity including activity against Legionella pneumophila, first reported by the Department of Biochemistry and Molecular Biology at Pennsylvania State University in 2013 [2]. Its physicochemical profile includes a predicted LogP of approximately 3.22 and a topological polar surface area of 97.99 Ų, placing it within drug-like chemical space [3].

Why 2-(3-Methoxyphenyl)-1,3,4-oxadiazole Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs


Within the 1,3,4-oxadiazole class, subtle modifications to the aryl substitution pattern produce dramatic shifts in biological target engagement, antibacterial spectrum, and physicochemical properties. Direct evidence from the AntibioticDB and primary literature demonstrates that 2-(3-methoxyphenyl)-1,3,4-oxadiazole is not functionally interchangeable with its closely related analogs: the para-methoxy positional isomer (2-(4-methoxyphenyl)-1,3,4-oxadiazole, CAS 829-35-6) is reported to function as an acetylcholinesterase inhibitor with neurotoxic activity , whereas the unsubstituted 2-phenyl-1,3,4-oxadiazole exhibits broad-spectrum antibacterial and antifungal properties but operates through an undefined mechanism . The meta-methoxy substitution confers a specific Gram-negative antibacterial profile with a defined trans-translation inhibitory mechanism [1], a pharmacological fingerprint that is absent in the para isomer and the unsubstituted parent compound. Furthermore, 2,5-disubstituted 1,3,4-oxadiazole antibacterials such as oxadiazole 72c demonstrate Gram-positive MRSA activity with 41% oral bioavailability in mice [2], representing an entirely distinct therapeutic direction from the monosubstituted Gram-negative profile of the target compound. Substituting any of these compounds for the target would yield divergent experimental outcomes.

Quantitative Differentiation Evidence for 2-(3-Methoxyphenyl)-1,3,4-oxadiazole: Head-to-Head and Cross-Study Comparisons with Closest Analogs


Unique Trans-Translation Inhibitory Mechanism: Gram-Negative Selectivity vs. Broad-Spectrum Unsubstituted Analog

2-(3-Methoxyphenyl)-1,3,4-oxadiazole is documented in the AntibioticDB as a trans-translation inhibitor with a Gram-negative spectrum of activity, specifically active against Legionella pneumophila [1]. In contrast, the closest structural analog—2-phenyl-1,3,4-oxadiazole (the unsubstituted phenyl derivative)—exhibits broad-spectrum antibacterial and antifungal activity without a defined molecular target, reportedly inhibiting both Gram-positive bacteria (Bacillus cereus, Staphylococcus aureus) and fungi (Candida albicans, Aspergillus niger) . The meta-methoxy substitution converts the general scaffold into a mechanistically defined, Gram-negative-selective antibacterial agent. Additionally, the para-methoxy positional isomer 2-(4-methoxyphenyl)-1,3,4-oxadiazole functions as an acetylcholinesterase inhibitor with neurotoxic properties , demonstrating that the position of the methoxy group determines whether the compound targets bacterial trans-translation, mammalian acetylcholinesterase, or multiple undefined targets.

antibacterial trans-translation inhibition Gram-negative Legionella pneumophila mechanism of action

Gram-Positive Antibacterial Potency: Superior Zone-of-Inhibition Hierarchy Against Staphylococcus aureus and Bacillus spp.

In a 2023 primary research study, 2-(3-methoxyphenyl)-1,3,4-oxadiazole was synthesized and evaluated for antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria using agar diffusion and broth microdilution methods [1]. The compound produced the largest zones of inhibition against Gram-positive bacteria in the following rank order: Staphylococcus aureus > Bacillus subtilis > Bacillus cereus. No inhibition zones were observed against Listeria monocytogenes, Streptococcus pyogenes, Pseudomonas aeruginosa, or Escherichia coli. MIC and MBC determinations confirmed that Gram-negative bacteria are more resistant to this compound compared to Gram-positive bacteria. This Gram-positive selectivity profile contrasts with the AntibioticDB annotation of Gram-negative selectivity via trans-translation inhibition [2], suggesting that the compound may exhibit context-dependent activity that depends on assay conditions, bacterial strain, and endpoint measured—a phenomenon consistent with the known assay-condition-dependent behavior of the oxadiazole class [3].

antibacterial Gram-positive Staphylococcus aureus Bacillus subtilis MIC zone of inhibition

Physicochemical Differentiation: LogP and Topological Polar Surface Area Comparison with Disubstituted Oxadiazole Antibacterials

2-(3-Methoxyphenyl)-1,3,4-oxadiazole has a predicted LogP of approximately 3.22 and a topological polar surface area (TPSA) of 97.99 Ų [1]. These values place the compound within favorable drug-like chemical space (LogP < 5, TPSA < 140 Ų per Lipinski and Veber rules). In comparison, the leading 2,5-disubstituted 1,3,4-oxadiazole antibacterial oxadiazole 72c, which shows potent MRSA activity and 41% oral bioavailability in mice [2], has a substantially higher molecular weight and LogP due to its additional aromatic substituent at the 5-position. The lower molecular weight (176.17 vs. >350 for most disubstituted antibacterials) and favorable LogP of the monosubstituted scaffold make 2-(3-methoxyphenyl)-1,3,4-oxadiazole a more synthetically accessible and pharmacokinetically tractable starting point for lead optimization. Furthermore, the 3-methoxy substitution pattern is known from computational studies on methoxy-substituted 1,3,4-oxadiazole derivatives to influence intramolecular charge-transfer characteristics and optical properties [3], which may be relevant for developing fluorescent probes or optoelectronic materials distinct from purely antibacterial applications.

LogP TPSA drug-likeness physicochemical properties ADMET prediction QSAR

Assay-Condition-Dependent Enzyme Inhibition: Divergent Modes of Action Distinguish Oxadiazole Scaffolds in Biochemical Screening

A critical structural feature of the 1,3,4-oxadiazole class is the documented propensity for assay-condition-dependent enzyme inhibition, whereby members of this class can act via competitive inhibition or colloidal aggregation depending on assay conditions [1]. In a systematic study of homologous oxadiazole series, four of five oxadiazoles tested inhibited β-lactamase in a detergent-reversible fashion at relevant compound concentrations [2]. While 2-(3-methoxyphenyl)-1,3,4-oxadiazole has not been specifically tested in these assays, its structural homology to the compounds in this series places it within a scaffold class known for this divergent inhibitory behavior. In contrast, the 2,5-disubstituted 1,3,4-oxadiazole antibacterials (e.g., oxadiazole 72c) were optimized for penicillin-binding protein inhibition with defined, non-promiscuous mechanisms [3]. This means that researchers must be aware that monosubstituted 2-aryl-1,3,4-oxadiazoles may exhibit promiscuous enzyme inhibition under certain assay conditions, a liability that is largely engineered out of the disubstituted antibacterial series.

enzyme inhibition assay condition dependence colloidal aggregation β-lactamase promiscuous inhibition

Optimal Research and Industrial Application Scenarios for 2-(3-Methoxyphenyl)-1,3,4-oxadiazole Based on Quantitative Differentiation Evidence


Gram-Negative Antibacterial Probe Development Targeting Trans-Translation in Legionella pneumophila

For academic and industrial antibiotic discovery groups investigating trans-translation as a therapeutic target in Gram-negative pathogens, 2-(3-methoxyphenyl)-1,3,4-oxadiazole serves as a mechanistically defined chemical probe. Unlike the unsubstituted 2-phenyl-1,3,4-oxadiazole, which has no defined molecular target, this compound is documented in the AntibioticDB with a specific trans-translation inhibitory mechanism and activity against Legionella pneumophila [1]. The compound's monosubstituted scaffold (MW 176.17, LogP ~3.22) provides a synthetically accessible starting point for structure-activity relationship (SAR) expansion, with the meta-methoxy group serving as a vector for further derivatization [2].

Assay-Condition-Dependent Enzyme Inhibition Studies Using Oxadiazole Scaffold Controls

Given the documented propensity of the monosubstituted 1,3,4-oxadiazole class to exhibit divergent modes of enzyme inhibition (competitive vs. colloidal aggregation) depending on assay conditions [3], 2-(3-methoxyphenyl)-1,3,4-oxadiazole is an appropriate control compound for biochemical screening programs. Its inclusion in screening cascades, alongside detergent controls (e.g., 0.01% Triton X-100), enables researchers to discriminate specific target engagement from promiscuous colloidal aggregation-based inhibition, a critical quality control step that is especially relevant for virtual screening and HTS hit triage.

Positional Isomer Comparator Studies: Meta vs. Para Methoxy Substitution Effects on Biological Activity

The availability of both meta-methoxy (CAS 5378-30-3) and para-methoxy (CAS 829-35-6) positional isomers of 2-(methoxyphenyl)-1,3,4-oxadiazole creates a unique opportunity for comparative pharmacological studies. The meta isomer is annotated as a trans-translation inhibitor with Gram-negative activity [1], while the para isomer is reported as an acetylcholinesterase inhibitor with neurotoxic properties . This stark pharmacological divergence arising solely from the position of a single methoxy group provides an excellent experimental system for teaching or investigating structure-activity relationships, molecular recognition, and the role of substituent positioning in determining biological target engagement.

Early-Stage Lead Optimization Scaffold with Favorable Physicochemical Properties

For medicinal chemistry groups seeking a low-molecular-weight (176.17), drug-like (LogP ~3.22, TPSA 97.99 Ų) 1,3,4-oxadiazole scaffold for lead optimization [2], 2-(3-methoxyphenyl)-1,3,4-oxadiazole offers a more synthetically tractable starting point compared to the larger 2,5-disubstituted oxadiazole antibacterials (MW >350) that have been optimized for MRSA activity [4]. The monosubstituted nature preserves the 5-position for diversification, while the commercially available 3-methoxybenzohydrazide precursor enables straightforward analog synthesis via established oxadiazole cyclization chemistry.

Quote Request

Request a Quote for 2-(3-Methoxyphenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.